molecular formula C15H12ClN5O2 B2855108 N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1235223-47-8

N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2855108
CAS RN: 1235223-47-8
M. Wt: 329.74
InChI Key: LVQRARFACHGDJS-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, also known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPOP is a heterocyclic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, studies have shown that N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has also been found to modulate the immune system, leading to its anti-inflammatory effects. Furthermore, N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been found to induce apoptosis, or programmed cell death. N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer. In addition, N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its low toxicity. N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been found to be relatively non-toxic to normal cells, making it a potential candidate for the development of new anticancer drugs. However, one limitation of using N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide. One area of research is the development of new drug formulations that improve the solubility and bioavailability of N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide. Another area of research is the investigation of the molecular targets of N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide and its potential applications in the treatment of various diseases.

Synthesis Methods

N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminopyrazine with ethyl chloroformate to obtain ethyl 2-(pyrazin-2-yl)acetate. This intermediate is then reacted with 4-chlorophenethylamine and hydrazine hydrate to yield N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide.

Scientific Research Applications

N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antitumor, and anti-inflammatory activities. N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2/c16-11-3-1-10(2-4-11)5-6-19-14(22)15-20-13(21-23-15)12-9-17-7-8-18-12/h1-4,7-9H,5-6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQRARFACHGDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

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